Z-1-aminocyclobutane-1-carboxylic acid
Description
Z-1-Aminocyclobutane-1-carboxylic acid (Z-ACBC) is a non-proteinogenic amino acid featuring a cyclobutane ring substituted with an amino group and a carboxylic acid at the 1-position. Its molecular formula is C₅H₉NO₂, with an average molecular mass of 115.132 g/mol and a monoisotopic mass of 115.063329 g/mol . The "Z" designation refers to its stereochemical configuration, which may influence its biological interactions and synthetic applications.
Properties
Molecular Weight |
249.3 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Z-ACBC and its analogs:
Key Observations:
- Ring Strain and Reactivity: ACC’s 3-membered cyclopropane ring induces significant angle strain (60° bond angles), making it highly reactive and suitable for enzymatic conversion to ethylene in plants .
- Stereochemical Influence : The "Z" configuration in Z-ACBC may affect its interaction with biological receptors or synthetic catalysts, a factor absent in ACC’s planar structure.
ACC (1-Aminocyclopropane-1-Carboxylic Acid)
- Role in Plants : ACC is the direct precursor of ethylene, a phytohormone regulating fruit ripening, senescence, and stress responses . Its metabolism involves oxidation by ACC oxidase to produce ethylene .
- Agricultural Applications: ACC inhibitors (e.g., aminoethoxyvinylglycine) are used to delay fruit ripening, highlighting its commercial importance .
Z-ACBC
- Limited Biological Data: No direct evidence links Z-ACBC to plant or mammalian pathways. Its cyclobutane structure may hinder enzymatic processing compared to ACC.
- Potential Synthetic Uses: Cyclobutane derivatives are increasingly explored in drug design for their conformational rigidity. Z-ACBC’s stereochemistry could make it a candidate for peptide mimetics or enzyme inhibitors, though research is sparse .
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